3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, employing a range of starting materials and reagents to introduce specific functional groups. For example, a bio-functional hybrid compound was synthesized using 1,2-bis(3,4-dimethoxyphenyl) ethan-1-amine and flurbiprofen, fully characterized by NMR, UV, and mass spectral data (Manolov, Bojilov, Ivanov, & Nedialkov, 2023). Such methods could potentially be adapted for the synthesis of "3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide".
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography, revealing critical insights into the arrangement of atoms and the spatial configuration of the molecule. For instance, the crystal structure of a related compound provided detailed information on its geometry and intermolecular interactions, aiding in understanding its chemical behavior (Huang et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of "3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide" can be inferred from related studies, which show how these compounds participate in various chemical reactions. These reactions can lead to the formation of new compounds with diverse biological and physical properties. Research on related molecules provides a foundation for understanding the types of chemical transformations that "3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide" might undergo.
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are critical for its application in different fields. For instance, the crystal structure and herbicidal activity of a related molecule were studied, highlighting the importance of physical characteristics in determining its utility (Liu et al., 2008).
Scientific Research Applications
Crystal Structure Analysis
- Herbicidal Activity and Crystal Structure : A study on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, revealed its effectiveness in herbicidal activity. Its crystal structure was analyzed through X-ray diffraction, providing insights into the compound's molecular arrangement and potential interactions (Liu et al., 2008).
Synthesis and Characterization
Synthesis and Analysis of Related Compounds : The synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its characterization via various spectral data was conducted, offering a framework for understanding the chemical properties of similar compounds (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial Evaluation and Docking Studies : Research involving the synthesis of similar compounds, specifically 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, was conducted. These compounds were characterized and subjected to antimicrobial evaluation and molecular docking studies, highlighting their potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities
Anticonvulsant Studies : A study on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share structural similarities, showed that these compounds exhibit significant anticonvulsant activities in various models, indicating potential therapeutic applications (Idris, Ayeni, & Sallau, 2011).
Anticancer Activity : Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related, demonstrated notable antioxidant and anticancer activities. These findings suggest the potential use of such compounds in cancer treatment (Tumosienė et al., 2020).
Molecular Docking and Bioassay Studies
- Cyclooxygenase-2 Inhibition : A study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide involved molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. This research provides insights into the molecular interactions and potential pharmacological applications of similar compounds (Al-Hourani et al., 2016).
properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-26-15-9-5-6-11(16(15)27-2)10-12(17-21-23-24-22-17)18(25)20-14-8-4-3-7-13(14)19/h3-9,12H,10H2,1-2H3,(H,20,25)(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAONAPXKRMSZDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide |
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